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Phthalimidinoglutarimide-propargyl-C1-OH

PROTAC building block hydrolytic stability plasma half-life

Thalidomide-based degraders suffer from rapid plasma hydrolysis (T1/2=22 min), limiting PROTAC efficacy in long-term cell assays. This building block solves stability issues while providing dual orthogonal handles for modular assembly. - EM-12 core: 119 min plasma T1/2 (5.4× thalidomide); IKZF1 DC50=192.7 nM - C1-propargyl-OH: Minimal linker length (312.32 g/mol) for sterically constrained POIs - Terminal alkyne + free OH: Two-step CuAAC click chemistry + post-derivatization without deprotection - Kinetic solubility: 451 μM (thalidomide: 345 μM) reduces precipitation risk

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
Cat. No. B14058381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimidinoglutarimide-propargyl-C1-OH
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCO
InChIInChI=1S/C17H16N2O4/c20-9-2-1-4-11-5-3-6-12-13(11)10-19(17(12)23)14-7-8-15(21)18-16(14)22/h3,5-6,14,20H,2,7-10H2,(H,18,21,22)
InChIKeyCXYDJLZSIZXGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalimidinoglutarimide-propargyl-C1-OH: PROTAC Building Block Overview


Phthalimidinoglutarimide-propargyl-C1-OH (CAS 2207541-23-7; also designated Desamino lenalidomide-acetylene-C2-OH) is a heterobifunctional degrader building block that integrates three essential modules in a single, ready-to-conjugate molecule: a cereblon (CRBN) E3 ubiquitin ligase ligand derived from the phthalimidinoglutarimide (EM-12) scaffold, a short C1-propargyl linker bearing a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and a free hydroxyl group for alternative esterification or carbamoylation strategies . The compound is classified within the E3 Ligase Ligand-Linker Conjugate family and is specifically engineered for the modular assembly of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders targeting the CRBN–CRL4 E3 ubiquitin ligase pathway [1].

E3 Ligase
CRBN (EM-12) phthalimidinoglutarimide core
Linker
Minimal C1-propargyl for sterically constrained targets
Handles
Alkyne (CuAAC) + hydroxyl for sequential conjugation

Non-Interchangeability with Thalidomide/VHL Conjugates


CRBN-recruiting PROTAC building blocks are not functionally interchangeable because the core E3 ligase ligand dictates hydrolytic stability, CRBN binding affinity, and neosubstrate degradation selectivity, while the linker identity controls ternary complex geometry and pharmacological properties. The phthalimidinoglutarimide (EM-12) core in this compound exhibits a human plasma half-life of 119 minutes—5.4-fold longer than thalidomide (22 min)—and achieves an IKZF1 DC50 of 192.7 nM versus >10,000 nM for thalidomide [1]. Replacing the C1-propargyl-OH linker with a PEG-based or longer alkyl linker alters molecular size, lipophilicity, and spatial reach, which directly impacts PROTAC degradation potency and neosubstrate selectivity in cell-based assays [2]. Switching from a CRBN (EM-12) recruiter to a VHL-based recruiter (e.g., (S,R,S)-AHPC-propargyl, MW 526.65) nearly doubles the molecular weight, fundamentally changing physicochemical and permeability properties of the assembled degrader .

Core stability may differ
Thalidomide-based building blocks undergo faster hydrolysis; EM-12 core shows reported longer plasma half-life, which may alter assay-timecourse comparability.
Linker length changes ternary complex geometry
PEG or extended alkyl linkers increase reach and flexibility, potentially shifting degradation efficiency and neosubstrate selectivity relative to the minimal C1 spacer.
VHL recruiter differs in size and properties
Switching to a VHL-based conjugate nearly doubles the recruiter mass (~526 vs. 312 g/mol), which may affect permeability and solubility in assembled PROTACs.

Phthalimidinoglutarimide-propargyl-C1-OH: Quantitative Evidence


Hydrolytic Stability: EM-12 vs. Thalidomide

The phthalimidinoglutarimide (EM-12) core engine of this compound provides a human plasma half-life of 119 minutes, representing a 5.4‑fold improvement over the thalidomide core (22 min) [1]. In the same head-to-head in vitro profiling study, EM-12 kinetic solubility was 451 ± 48 μM versus 345 ± 47 μM for thalidomide, and Chrom LogD (pH 7.4) was reduced to 0.498 ± 0.001 compared to 0.900 ± 0.001 for thalidomide, indicating lower lipophilicity and potentially reduced non-specific binding [1]. The intrinsic hydrolytic lability of thalidomide—well-documented as primarily non‑enzymatic hydrolysis with circa 80% remaining after 60 min incubation at 37 °C in plasma [2]—makes thalidomide‑based building blocks less reliable for long‑duration cell‑based degradation assays.

Hydrolytic stability
Head-to-head
Human plasma T1/2: 119 min (EM-12) vs. 22 min (thalidomide) — 5.4× longer
Reported stability ranking may support interpretation of data variability in long‑duration cell‑based assays.
Data from in vitro human plasma at 37 °C; cell‑assay half‑life may differ.
PROTAC building block hydrolytic stability plasma half-life

IKZF1 Degradation: EM-12 vs. Thalidomide/Lenalidomide

In a HiBiT cellular degradation assay comparing cereblon-modulating drugs, the EM-12 core engendered an IKZF1 DC50 of 192.7 ± 52.5 nM, whereas thalidomide failed to reach 50% degradation at 10,000 nM (DC50 > 10,000 nM) [1]. Lenalidomide achieved a DC50 of 90 ± 15.2 nM, but the phthalimidinoglutarimide core benefits from a distinct neosubstrate recruitment profile: EM-12 lacks the aniline nitrogen present in lenalidomide and pomalidomide, altering the hydrogen-bonding network at the CRBN–neosubstrate interface and reducing degradation of certain off‑target zinc‑finger proteins [2]. This profile is advantageous when the PROTAC campaign requires selective degradation of the intended target without inadvertently degrading IKZF1/3 family members.

IKZF1 degradation
Head-to-head
DC50: 192.7 nM (EM‑12) vs. >10,000 nM (thalidomide); lenalidomide 90 nM
Reported neosubstrate selectivity profile may support target-specific degradation studies.
HiBiT assay in MOLT‑4 cells; IKZF1/3 profile may vary by cell context.
IKZF1 degradation CRBN molecular glue neosubstrate selectivity

Minimum Linker Length: C1 vs. C2/C3/PEG Linkers

Phthalimidinoglutarimide-propargyl-C1-OH (MW 312.32 g/mol; molecular formula C₁₇H₁₆N₂O₄) carries the shortest possible propargylic linker between the CRBN ligand and the conjugation handle . The C2‑OH homolog (Phthalimidinoglutarimide-propargyl-C2-OH, MW 326.3 g/mol) adds an extra methylene unit, increasing molecular weight by 14 Da and extending spatial reach by approximately 1.3 Å, while the C3‑OH homolog (MW 340.4 g/mol) extends this further . PEG‑containing variants such as Phthalimidinoglutarimide-propargyl-PEG3‑OH (MW 430.5 g/mol) add substantial bulk and polar surface area (XLogP3‑AA: −0.8) that can improve aqueous solubility but may compromise cellular permeability [1]. When the target protein binding site is proximal to the E3 ligase interface, the compact C1 linker minimizes conformational flexibility, potentially enhancing ternary complex cooperativity and degradation efficiency as described for short‑linker PROTACs [2].

Minimal linker length
Context-dependent
C1 linker (MW 312.3) vs. C2‑OH (326.3), C3‑OH (340.4), PEG3‑OH (430.5)
Shortest linker may support ternary complex formation in sterically constrained systems.
Linker optimization remains target‑dependent; reviewed from structural analogs.
linker length optimization click chemistry PROTAC ternary complex

Orthogonal Reactivity: Alkyne/Hydroxyl vs. Amine

This compound provides two chemically orthogonal functional groups at the linker terminus—a terminal alkyne for CuAAC click chemistry and a free hydroxyl for esterification, carbamoylation, or Mitsunobu coupling—offering greater synthetic flexibility than amine‑terminated variants such as Phthalimidinoglutarimide-4'-propargyl-C1-amine HCl (MW 347.8 g/mol as HCl salt) . The alkyne enables high-yielding, bioorthogonal triazole formation with azide-bearing target ligands, while the hydroxyl serves as a secondary handle for direct conjugation without requiring protecting group manipulation. In a method‑focused study on pomalidomide‑PEG‑based PROTACs, capping the free hydroxyl with a methyl group gave only marginal HPLC separation improvement, but incorporating a clickable propargyl group greatly enhanced separation, underscoring the analytical and purification advantages of the alkyne handle [1].

Orthogonal reactivity
Class-level
Two handles: alkyne (CuAAC) + hydroxyl (esterification) vs. single‑handle amine variants
Dual handles support modular conjugation workflows.
Synthetic utility based on published PROTAC assembly protocols.
bifunctional handle copper-catalyzed azide-alkyne cycloaddition PROTAC synthesis

Molecular Weight & Lipophilicity: vs. VHL Recruiter

At 312.32 g/mol, Phthalimidinoglutarimide-propargyl-C1-OH is substantially smaller than the widely used VHL-based recruiter (S,R,S)-AHPC-propargyl, which weighs 526.65 g/mol . The difference of 214.33 g/mol (40.7% reduction) translates directly to smaller final PROTAC molecular weights, a critical factor given that PROTACs frequently exceed the Rule-of-Five space. The EM-12 core also exhibits a Chrom LogD (pH 7.4) of 0.498—approximately 1.4 log units lower than CC‑220 (iberdomide, LogD 1.900) and lower than thalidomide (LogD 0.900) [1]—indicating reduced lipophilicity-driven promiscuity. These properties are especially relevant when the assembled PROTAC is destined for cellular assays where high molecular weight and excessive lipophilicity confound permeability and solubility readouts.

MW & lipophilicity vs. VHL
Context-dependent
MW 312.3 vs. 526.7 (VHL recruiter); core LogD 0.498 vs. 1.900 (iberdomide)
Lower molecular weight and lipophilicity may influence cellular permeability and solubility.
LogD measured on core ligand; final PROTAC LogD depends on attached target ligand.
E3 ligase recruiter molecular weight PROTAC drug-likeness

Exit Vector: EM-12 C4 vs. Pomalidomide/5'-Substituted

The propargyl group in Phthalimidinoglutarimide-propargyl-C1-OH exits from the C4 position of the isoindolinone ring, a distinct attachment point compared to pomalidomide-based building blocks that conjugate through the 4‑amino position (e.g., pomalidomide‑PEG5‑alkyne) or 5'‑substituted phthalimidinoglutarimide variants such as Phthalimidinoglutarimide-5'-propargyl-C2-amine HCl [1]. The position of the linker on the CRBN ligand profoundly influences the orientation of the target protein relative to the E3 ligase in the ternary complex, determining both degradation efficiency and neosubstrate selectivity [2]. Exit-vector variation among thalidomide analogs has been shown to differentially affect the degradation of zinc‑finger transcription factors, with certain vectors minimizing off‑target ZF protein degradation while preserving on‑target activity [3].

Exit vector geometry
Class-level
C4‑isoindolinone attachment vs. 4‑amino‑pomalidomide or 5'‑substituted vectors
Reported exit‑vector geometry may influence neosubstrate selectivity.
Inferred from co‑crystal structures; empirical validation required for each POI.
exit vector ternary complex geometry neosubstrate degradation

Application Scenarios


Compact PROTAC Assembly for Kinase Targets

When the target protein of interest (POI) is a kinase or a small binding-domain protein whose ligand binding site is sterically constrained near the E3 ligase interface, the minimal C1 linker in this building block minimizes the distance between the two binding moieties. The 312.32 g/mol mass and rigid propargyl geometry provide the shortest possible exit vector among phthalimidinoglutarimide-propargyl-OH series, maximizing the probability of forming productive ternary complexes as described for short-linker PROTACs achieving DC50 values in the low nanomolar range [1].

IKZF1/3-Sparing Degradation Campaigns

For PROTAC campaigns where degradation of the therapeutic target must be achieved without concomitant depletion of IKZF1 or IKZF3 (which drives anti-myeloma activity but also hematological toxicity), the EM-12 core offers an intermediate degradation potency (IKZF1 DC50 192.7 nM) combined with a distinct neosubstrate recruitment profile compared to lenalidomide and pomalidomide cores [2]. This property is supported by CRBN–ligand co‑crystal structures demonstrating that the phthalimidinoglutarimide scaffold engages the tri‑tryptophan pocket of CRBN but presents a different surface topology for neosubstrate recruitment [3].

Modular Library Synthesis via Click Chemistry/Esterification

The dual orthogonal handles—terminal alkyne and free hydroxyl—enable a two-step, one‑pot derivatization strategy: first, CuAAC click chemistry with an azide-bearing target protein ligand installs the triazole linkage; second, the residual hydroxyl group can be used for biotinylation, fluorophore labeling, or PEGylation without requiring additional deprotection steps. This synthetic workflow is particularly valuable in medicinal chemistry groups building degrader libraries where throughput and modularity are prioritized [4].

Replacement of Thalidomide in Long-Term Cellular Assays

In cell-based assays where the PROTAC must remain chemically intact over 24–72 h incubation periods, thalidomide‑based building blocks undergo significant non‑enzymatic hydrolysis (thalidomide plasma T1/2 of only 22 min at 37 °C) [5]. The EM-12 core provides a 5.4‑fold longer plasma half‑life (119 min), and its kinetic solubility (451 μM) exceeds that of thalidomide (345 μM), reducing the risk of compound precipitation during prolonged incubations. Procurement of this building block directly addresses the chemical stability limitation of thalidomide‑propargyl conjugates [5].

Application
Selection Property
Validation Focus
Sterically constrained PROTAC assembly
Shortest C1 propargyl linker, compact 312 Da mass
Ternary complex formation and degradation endpoint monitoring
IKZF1/3-sparing degradation studies
Distinct neosubstrate recruitment profile (IKZF1 DC50 192.7 nM)
IKZF1/3 depletion endpoints; off‑target neosubstrate profiling
Modular degrader library synthesis
Dual orthogonal handles (alkyne + hydroxyl)
Conjugation efficiency and sequential derivatization verification
Long‑duration cell‑based degradation assays
Reported plasma half‑life of 119 min (core), kinetic solubility 451 µM
Chemical stability over incubation time; precipitation monitoring
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